

physical and chemical properties of sodium tosylate

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Compound of Interest

Compound Name: Sodium 4-methylbenzenesulfonate

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Sodium Tosylate: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sodium p-toluenesulfonate, commonly known as sodium tosylate, is an organic salt with the chemical formula $\text{CH}_3\text{C}_6\text{H}_4\text{SO}_3\text{Na}$. It presents as a white, water-soluble solid.^[1] This compound is synthesized through the neutralization of p-toluenesulfonic acid with sodium hydroxide.^[1] Sodium tosylate serves as a versatile reagent and intermediate in organic synthesis. It is notably used as an alkylating agent, a non-oxidizing catalyst, an intermediate for the synthesis of biologically active compounds, and as a supporting electrolyte. Its applications extend to its use as a hydrotrope, surfactant, and stabilizing agent in various formulations.^{[2][3]} This technical guide provides an in-depth overview of the core physical and chemical properties of sodium tosylate, detailed experimental protocols for their determination, and a summary of its applications in chemical synthesis.

Physical and Chemical Properties

Sodium tosylate is a stable compound, though it is incompatible with strong oxidizing agents.^[4] It is a white crystalline solid at room temperature, often appearing as flakes or a powder, and may have a slight characteristic odor.^{[5][6]}

Data Presentation: Physical and Chemical Properties

Property	Value	Reference(s)
Chemical Formula	C ₇ H ₇ NaO ₃ S	[1]
Molecular Weight	194.18 g/mol	[4]
Appearance	White to off-white crystalline powder, flakes, or granules.	[4][5]
Melting Point	>300 °C	[4]
Solubility	- Very soluble in water (67 g/L at 20°C, 260 g/L at 80°C). - Soluble in methanol. - Slightly soluble in most organic solvents.	[5]
Density	1.55 g/cm ³ (at 20°C)	[5]
Flash Point	500 °C (closed cup)	[4]
Vapor Pressure	<1 hPa (at 20 °C)	[4]
Stability	Stable under normal conditions.	[4]
Incompatibilities	Strong oxidizing agents.	[4]

Spectroscopic Properties

Spectroscopic analysis is crucial for the identification and characterization of sodium tosylate.

Infrared (IR) Spectroscopy

The IR spectrum of sodium tosylate exhibits characteristic peaks corresponding to its functional groups. The presence of the sulfonate group is indicated by strong absorptions for the S=O stretching vibrations. Aromatic C-H and C=C stretching and bending vibrations are also prominent.

Wavenumber Range (cm ⁻¹)	Vibration Type	Functional Group
3100-3000	C-H Stretch	Aromatic Ring
1600-1450	C=C Stretch	Aromatic Ring
1200-1120	Asymmetric SO ₂ Stretch	Sulfonate (R-SO ₃ ⁻)
1050-1010	Symmetric SO ₂ Stretch	Sulfonate (R-SO ₃ ⁻)
850-800	C-H Bend (para-disubstituted)	Aromatic Ring

Note: Specific peak positions can vary slightly based on the sample preparation and instrument.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum of sodium tosylate is relatively simple. The methyl protons typically appear as a singlet, while the aromatic protons, due to the para-substitution, often present as two doublets.

Chemical Shift (δ) ppm	Multiplicity	Number of Protons	Assignment
~2.3	Singlet	3H	-CH ₃
~7.2	Doublet	2H	Aromatic (ortho to -CH ₃)
~7.7	Doublet	2H	Aromatic (ortho to -SO ₃)

Note: Chemical shifts can vary depending on the solvent used.[\[7\]](#)

¹³C NMR: The carbon NMR spectrum provides information on the carbon skeleton of the molecule.

Chemical Shift (δ) ppm	Assignment
~21	-CH ₃
~126	Aromatic CH (ortho to -CH ₃)
~129	Aromatic CH (ortho to -SO ₃)
~140	Quaternary Aromatic C (attached to -CH ₃)
~145	Quaternary Aromatic C (attached to -SO ₃)

Note: Chemical shifts can vary depending on the solvent used.^[7]

Experimental Protocols

Melting Point Determination

The melting point of a solid is a key indicator of its purity.^[8]

Methodology:

- Sample Preparation: A small amount of finely powdered, dry sodium tosylate is packed into a capillary tube to a height of 2-3 mm.^[9]
- Apparatus: A calibrated melting point apparatus (e.g., Mel-Temp or Thiele tube) is used.^[8]
- Procedure: The capillary tube is placed in the heating block of the apparatus. The temperature is increased rapidly to about 10-15°C below the expected melting point, and then the heating rate is slowed to 1-2°C per minute.^[9]
- Data Recording: The temperature at which the first liquid appears (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting) are recorded as the melting range.^{[8][10]} For a pure compound, this range is typically narrow (0.5-1.0°C).^[8]

Solubility Determination (Shake-Flask Method)

The shake-flask method is a reliable technique for determining equilibrium solubility.^{[11][12]}

Methodology:

- **Preparation:** A supersaturated solution is prepared by adding an excess amount of sodium tosylate to a known volume of the solvent (e.g., distilled water) in a sealed flask.
- **Equilibration:** The flask is agitated at a constant temperature for a prolonged period (e.g., 24-48 hours) to ensure that equilibrium is reached.[\[12\]](#)
- **Phase Separation:** The undissolved solid is separated from the saturated solution by filtration or centrifugation.[\[13\]](#)
- **Analysis:** The concentration of sodium tosylate in the clear, saturated solution is determined using a suitable analytical method, such as UV-Vis spectroscopy, HPLC, or gravimetric analysis after solvent evaporation.[\[13\]](#)
- **Calculation:** The solubility is expressed as the mass of solute per volume or mass of solvent (e.g., g/100 mL or g/100 g).

FT-IR Spectroscopy (KBr Pellet Method)

This method is commonly used for acquiring the infrared spectrum of solid samples.

Methodology:

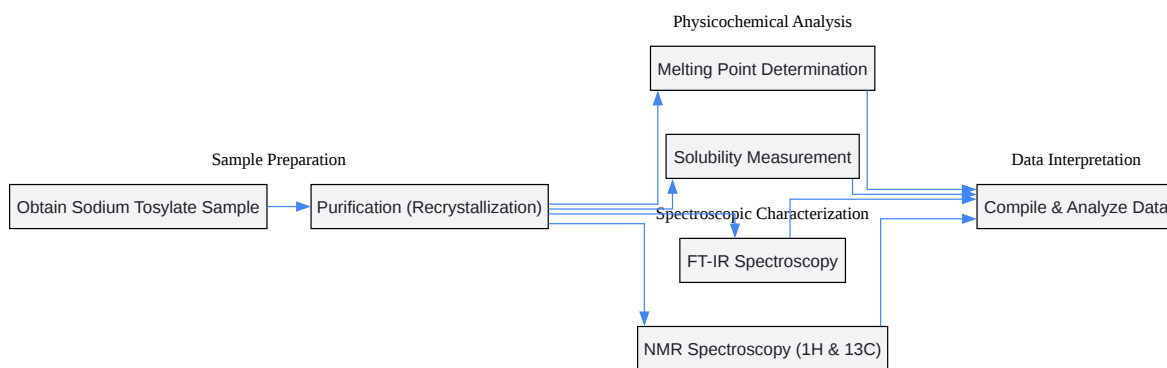
- **Sample Preparation:** 1-2 mg of finely ground, dry sodium tosylate is intimately mixed with 100-200 mg of dry, spectroscopy-grade potassium bromide (KBr) in an agate mortar.
- **Pellet Formation:** The mixture is transferred to a die and compressed under high pressure (typically 8-10 tons) using a hydraulic press to form a thin, transparent pellet.
- **Background Spectrum:** A background spectrum is collected using a blank KBr pellet.
- **Sample Spectrum:** The IR spectrum of the sodium tosylate-KBr pellet is recorded. The background spectrum is then automatically subtracted by the instrument's software.
- **Data Analysis:** The resulting spectrum is analyzed to identify the characteristic absorption bands.

^1H and ^{13}C NMR Spectroscopy

Methodology:

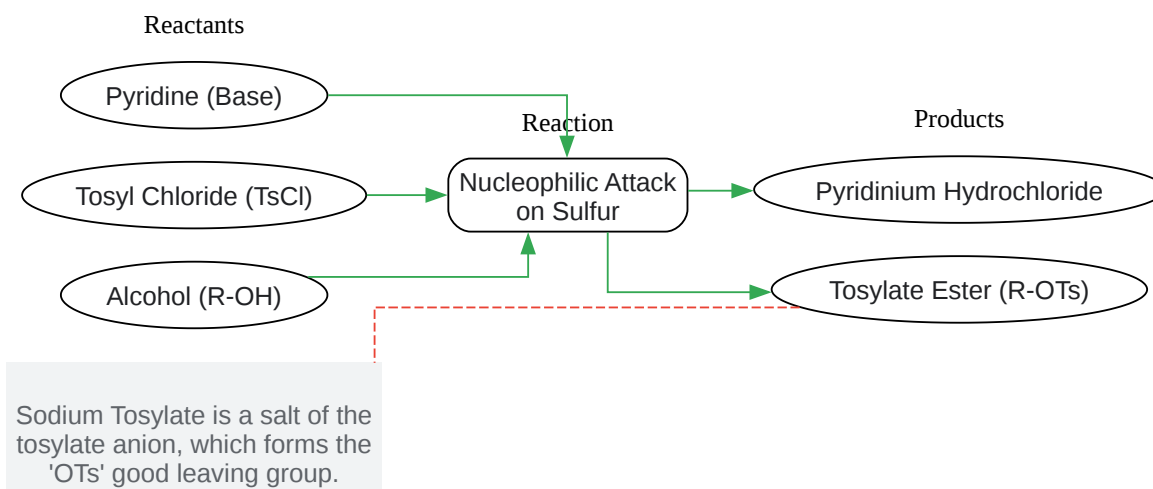
- **Sample Preparation:** A small amount of sodium tosylate (typically 5-25 mg for ^1H , 20-100 mg for ^{13}C) is dissolved in a deuterated solvent (e.g., D_2O , DMSO-d_6) in an NMR tube. A small amount of a reference standard like tetramethylsilane (TMS) or a salt thereof may be added.
[7]
- **Instrument Setup:** The NMR tube is placed in the spectrometer. The magnetic field is shimmed to achieve homogeneity.
- **Data Acquisition:** The appropriate NMR experiment (e.g., standard 1D proton, 1D carbon with proton decoupling) is selected. Key acquisition parameters such as the number of scans, pulse width, and relaxation delay are set.[4]
- **Data Processing:** The acquired free induction decay (FID) is Fourier transformed to obtain the NMR spectrum. Phase and baseline corrections are applied.
- **Spectral Analysis:** The chemical shifts, signal integrations (for ^1H), and multiplicities are determined and assigned to the respective nuclei in the molecule.

Mandatory Visualizations



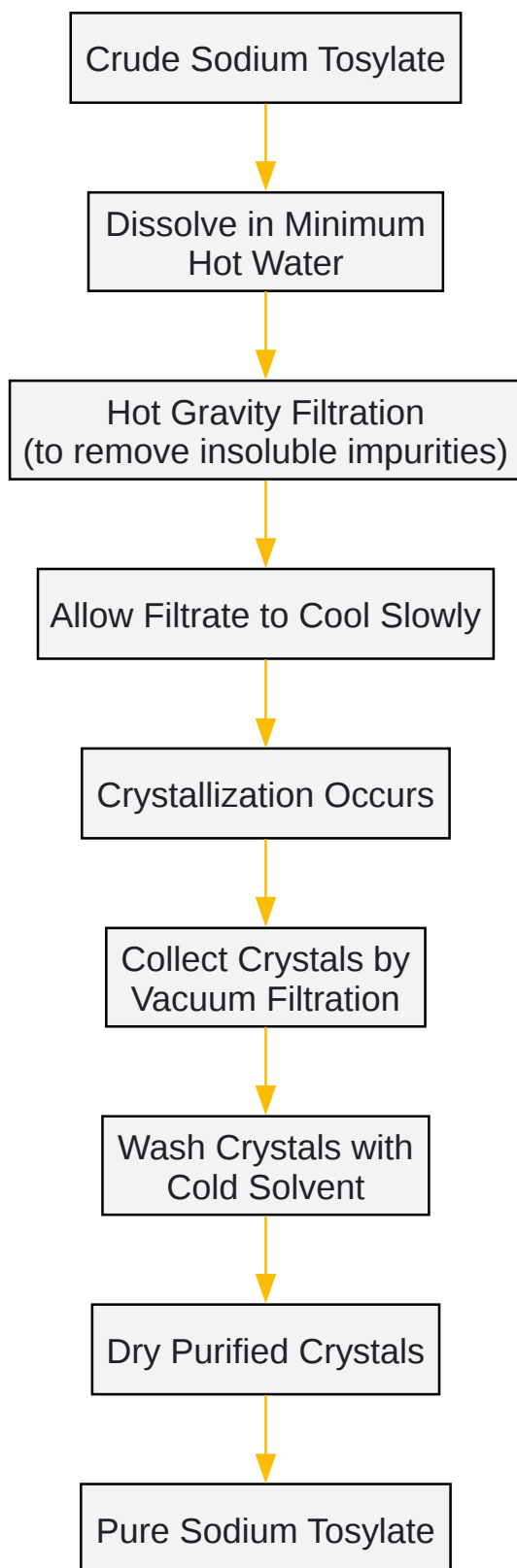
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General experimental workflow for the characterization of sodium tosylate.



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Role of the tosylate group in the conversion of an alcohol to a tosylate ester.



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Workflow for the purification of sodium tosylate by recrystallization.

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